molecular formula C25H34N4O2 B6482966 4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 922010-70-6

4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B6482966
CAS No.: 922010-70-6
M. Wt: 422.6 g/mol
InChI Key: USNGRDWXFXKZPQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked to a 4-methylpiperazine group via an ethyl spacer. The tetrahydroquinoline scaffold is associated with bioactivity in neurological and oncological targets, while the 4-methylpiperazine group may modulate solubility and receptor interactions .

Properties

IUPAC Name

4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-6-9-22(31-3)10-7-19)21-8-11-23-20(17-21)5-4-12-28(23)2/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNGRDWXFXKZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional group substitutions and their pharmacological implications.

4-Isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

  • Key Difference : The methoxy group in the target compound is replaced with an isopropoxy substituent.
  • Impact: Lipophilicity: The bulkier isopropoxy group increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

4-Methoxy-N-{2-[2-(1-methyl-piperidin-2-yl)-ethyl]-phenyl}-benzamide (T3D4738)

  • Key Differences: Core Structure: Replaces the tetrahydroquinoline-piperazine scaffold with a piperidine-ethyl-phenyl system. Substituent Position: The benzamide is para-methoxy, similar to the target compound.
  • Impact: Receptor Binding: The absence of the tetrahydroquinoline moiety may reduce affinity for serotonin or dopamine receptors. Solubility: Piperidine’s lower basicity compared to piperazine could decrease solubility in acidic environments .

Structural and Pharmacokinetic Data Table

Compound Name Core Structure Substituent (Benzamide) Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Notes
4-Methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Tetrahydroquinoline-Piperazine Methoxy (para) ~503.6 3.2 High CNS penetration potential
4-Isopropoxy-N-(2-(1-methyltetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide Tetrahydroquinoline-Piperazine Isopropoxy (para) ~545.7 4.1 Extended metabolic stability
T3D4738 Piperidine-Ethyl-Phenyl Methoxy (para) ~421.5 2.8 Reduced receptor specificity

Research Findings and Limitations

  • Target Compound: No direct in vivo or clinical data were identified in the provided sources. Computational models suggest high affinity for serotonin 5-HT2A/2C receptors due to the tetrahydroquinoline-piperazine framework.

Critical Analysis of Evidence

  • Gaps: No peer-reviewed studies directly comparing the target compound with its analogs were found. Data on solubility, bioavailability, and toxicity remain speculative.
  • Opportunities : Synthesis and testing of these analogs in parallel could elucidate structure-activity relationships (SAR), particularly for neurological targets.

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